2-Picolineborane

Catalog No.
S642691
CAS No.
3999-38-0
M.F
C6H7BN
M. Wt
103.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Picolineborane

CAS Number

3999-38-0

Product Name

2-Picolineborane

Molecular Formula

C6H7BN

Molecular Weight

103.94 g/mol

InChI

InChI=1S/C6H7N.B/c1-6-4-2-3-5-7-6;/h2-5H,1H3;

InChI Key

QHXLIQMGIGEHJP-UHFFFAOYSA-N

SMILES

[B].CC1=CC=CC=N1

Synonyms

2-picoline borane

Canonical SMILES

[B].CC1=CC=CC=N1

One-Pot Reductive Amination

One of the primary applications of Borane-2-picoline complex lies in its ability to perform reductive amination reactions. This transformation is crucial for synthesizing amines, essential functional groups in numerous pharmaceuticals and bioactive molecules.

Compared to other commonly used reducing agents in reductive amination, Borane-2-picoline complex offers several benefits:

  • Efficient: It facilitates one-pot reactions, simplifying the process and reducing reaction times.
  • Broad Substrate Scope: The complex effectively reacts with various aldehydes and ketones, enabling the synthesis of a diverse range of amines.
  • Solvent Flexibility: Reactions can be performed in methanol, water, or even solvent-free conditions, offering adaptability based on specific needs.

This flexibility is particularly advantageous for water-soluble amines, which often pose challenges with traditional reducing agents. Additionally, the complex can be used for selected secondary amines with good yields.

Other Potential Applications

Beyond reductive amination, research suggests Borane-2-picoline complex may hold promise in other areas:

  • Synthesis of alkoxyamine derivatives: This application involves the reduction of oxime ethers.
  • Trifluoromethylated amino compound synthesis: The complex may be used in the formation of these valuable compounds, often employed in medicinal chemistry.
  • Alternative reagent exploration: Researchers are investigating its potential as a substitute for other reagents in various reactions, potentially offering improved efficiencies or greener alternatives.

2-Picolineborane is a chemical compound with the formula C₆H₈BN, recognized for its utility as a reducing agent in organic synthesis. It appears as a stable white crystalline solid, melting between 45-47 degrees Celsius, and is characterized by its mild reducing properties and selectivity for imine reductions. This compound is particularly notable for its ability to facilitate reductive amination reactions without requiring anhydrous conditions, making it an attractive alternative to more hazardous reducing agents like sodium cyanoborohydride .

In reductive amination, 2-picoline borane acts as a hydride donor. The lone pair on the nitrogen atom of 2-picoline facilitates the activation of the BH3 bond, making the hydride more readily transferable to the imine intermediate, ultimately leading to amine formation [].

2-Picoline borane is classified as a flammable and irritant compound []. It can react exothermically with water and should be handled with appropriate safety precautions, including wearing gloves, safety glasses, and working in a well-ventilated fume hood [].

2-Picolineborane functions primarily as a reducing agent in various organic reactions, particularly in the reductive amination of carbonyl compounds. The compound reacts with aldehydes and ketones to form amines through a two-step process: first forming an imine intermediate, which is subsequently reduced to the corresponding amine. This reaction can occur in various solvents, including methanol and water, and even under solvent-free conditions .

The general reaction scheme can be depicted as follows:

  • Formation of imine:
    RCHO+R NH2RCH NR +H2O\text{RCHO}+\text{R NH}_2\rightarrow \text{RCH NR }+\text{H}_2\text{O}
  • Reduction of imine:
    RCH NR +2 PicolineboraneRCH2NR +B OH 3\text{RCH NR }+\text{2 Picolineborane}\rightarrow \text{RCH}_2\text{NR }+\text{B OH }_3

While specific biological activities of 2-picolineborane have not been extensively documented, its non-toxic nature positions it as a safer alternative in chemical processes that may involve biological systems. The compound's mild reactivity suggests potential applications in pharmaceuticals where minimizing toxicity is crucial .

Synthesis of 2-picolineborane can be achieved through several methods, including:

  • Reaction of 2-Methylpyridine with Borane: This method typically involves treating 2-methylpyridine with borane gas or borane complexes under controlled conditions.
  • Use of Sodium Mono-acyloxyborohydrides: A more scalable approach involves reacting sodium mono-acyloxyborohydrides with 2-methylpyridine, providing a safe and efficient synthesis route .
  • Direct Boronation: Another method includes the direct boronation of 2-methylpyridine using boron reagents in the presence of solvents like tetrahydrofuran or dichloromethane.

2-Picolineborane has found numerous applications in organic chemistry:

  • Reductive Amination: Its primary use is as a reducing agent for the reductive amination of aldehydes and ketones.
  • Synthesis of Pharmaceuticals: It is utilized in synthesizing various pharmaceutical intermediates due to its mild reactivity and selectivity.
  • Green Chemistry: The ability to perform reactions in water or solvent-free conditions aligns with principles of green chemistry, minimizing environmental impact .

Interaction studies involving 2-picolineborane primarily focus on its reactivity with different substrates during reductive amination. The compound's compatibility with various solvents allows for flexible reaction conditions, which can enhance yields and selectivity in synthetic pathways .

Furthermore, studies have demonstrated that 2-picolineborane can effectively reduce bisulfite addition compounds under aqueous micellar catalysis conditions, showcasing its versatility as a reducing agent .

Several compounds exhibit similarities to 2-picolineborane, particularly within the category of pyridine boranes. Below is a comparison highlighting their unique characteristics:

Compound NameFormulaStabilityToxicityReductive Ability
2-PicolineboraneC₆H₈BNStable solidNon-toxicExcellent for reductive amination
Pyridine BoraneC₅H₅BNUnstable; decomposes at low temperaturesToxicLess selective; requires anhydrous conditions
Sodium CyanoborohydrideC₂H₆BNaN₃Stable solidHighly toxicStrong reducing agent but generates toxic by-products
α-PicolineboraneC₆H₈BNStable solidNon-toxicSimilar applications but slightly less selective than 2-picolineborane

Uniqueness of 2-Picolineborane: Its stability under various conditions and non-toxic profile make it particularly valuable compared to other similar compounds that may pose health risks or require stringent handling protocols.

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (64.84%): Flammable solid [Danger Flammable solids];
H261 (34.38%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (64.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (64.84%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (35.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (34.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (64.84%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (34.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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